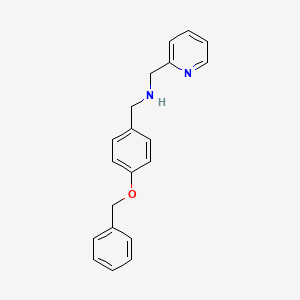

(4-Benzyloxybenzyl)pyridin-2-ylmethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

(4-ベンジルオキシベンジル)ピリジン-2-イルメチルアミンの合成は、通常、塩基性条件下でのピリジン-2-イルメチルアミンと4-ベンジルオキシベンジルクロリドの反応によって行われます . 反応は通常、ジクロロメタンまたはトルエンなどの有機溶媒中で、炭酸カリウムまたは水酸化ナトリウムなどの塩基を用いて求核置換を促進して行われます .

工業生産方法

工業的な環境では、(4-ベンジルオキシベンジル)ピリジン-2-イルメチルアミンの生産には、収率と純度を高めるための連続フロー合成技術が用いられる場合があります . 自動反応器とリアルタイム監視システムの使用により、製品の品質とスケーラビリティが安定的に維持されます .

化学反応の分析

反応の種類

(4-ベンジルオキシベンジル)ピリジン-2-イルメチルアミンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

酸化: ベンザルデヒド誘導体.

還元: ピペリジン誘導体.

置換: さまざまな置換ベンジル誘導体.

科学的研究の応用

(4-ベンジルオキシベンジル)ピリジン-2-イルメチルアミンは、科学研究においてさまざまな用途があります。

作用機序

(4-ベンジルオキシベンジル)ピリジン-2-イルメチルアミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます . ベンジルオキシベンジル基は、これらの標的への結合親和性と選択性を高め、その活性を調節し、さまざまな生物学的効果をもたらします .

類似の化合物との比較

類似の化合物

(4-メトキシベンジル)ピリジン-2-イルメチルアミン: 構造は似ていますが、ベンジルオキシ基の代わりにメトキシ基を持っています.

(4-ヒドロキシベンジル)ピリジン-2-イルメチルアミン: ベンジルオキシ基の代わりにヒドロキシ基を持っています.

独自性

(4-ベンジルオキシベンジル)ピリジン-2-イルメチルアミンは、そのベンジルオキシベンジル基のために独特であり、アナログと比較して明確な化学的および生物学的特性を付与しています . この独自性により、さまざまな研究および工業用途において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

(4-Methoxybenzyl)pyridin-2-ylmethylamine: Similar structure but with a methoxy group instead of a benzyloxy group.

(4-Hydroxybenzyl)pyridin-2-ylmethylamine: Contains a hydroxy group instead of a benzyloxy group.

Uniqueness

(4-Benzyloxybenzyl)pyridin-2-ylmethylamine is unique due to its benzyloxybenzyl group, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

(4-Benzyloxybenzyl)pyridin-2-ylmethylamine is an organic compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores the biological activity of this compound, emphasizing its pharmacological implications, mechanisms of action, and relevant case studies.

- Chemical Formula : C_{18}H_{22}N_{2}O

- Molecular Weight : 304.39 g/mol

- CAS Number : 680185-70-0

- Density : 1.128 g/cm³

- Boiling Point : Approximately 458.2 ± 35.0 °C

The compound features a pyridine ring substituted with a benzyloxybenzyl group, which contributes to its unique structural properties and biological activities .

This compound exhibits various biological activities through its interaction with specific proteins and enzymes. Notably, it has been identified as an inhibitor of protein kinase C (PKC) theta, which plays a crucial role in cell signaling pathways related to immune responses and cancer progression . The inhibition of PKC theta can potentially prevent acute rejection in transplantation scenarios, highlighting its therapeutic relevance.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Inhibition of PKC Theta :

- Antiviral Properties :

-

Protein-Ligand Interactions :

- The compound has been utilized in studies investigating protein-ligand interactions due to its ability to form stable complexes with target proteins. This property is essential for drug development processes where understanding binding affinities is critical .

特性

分子式 |

C20H20N2O |

|---|---|

分子量 |

304.4 g/mol |

IUPAC名 |

1-(4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |

InChI |

InChI=1S/C20H20N2O/c1-2-6-18(7-3-1)16-23-20-11-9-17(10-12-20)14-21-15-19-8-4-5-13-22-19/h1-13,21H,14-16H2 |

InChIキー |

ISPSMRJSKGJOLD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=CC=N3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。